5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester
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Overview
Description
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a compound that is related to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is similar to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester, which has a molecular weight of 260.29 .
Chemical Reactions Analysis
Isoxazoles are used in the organic synthesis of novel classes of compounds, including peptides . The amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .Scientific Research Applications
Synthesis and Pharmacological Investigation
Research has led to the synthesis of a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for their potential analgesic and anti-inflammatory activities. A particular compound within this series showed significant activity and was suggested as a lead molecule for further development of novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Polymorphic and Solvate Structures
A study on ethyl ester and carboxylic acid derivatives of an antiviral drug analogue revealed insights into their polymorphic and solvate structures, stability in solutions, and their interactions with solvent molecules. The research highlighted the impact of molecular conformations on their stability and potential pharmacological implications (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014).
Herbicidal Activity
Investigations into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives have shown significant herbicidal activity against broadleaf and narrowleaf weeds in greenhouse and field studies. This research supports the potential of these compounds for agricultural applications (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
Synthesis and Cytostatic Properties
A study synthesized new 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones and 3-methyl-5-triazene 4-isoxazolecarboxylic acid ethyl esters, exploring their cytostatic activity. One derivative showed better activity than Dacarbazine, indicating potential for cancer treatment research (Ryng, Malinka, & Duś, 1997).
Antituberculosis Activity
The antituberculosis activity of 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester and its derivatives has been extensively studied, revealing its efficacy against Mycobacterium tuberculosis. This research outlines a path for developing effective anti-TB drugs (Mao, Yuan, Wang, Wan, Pak, He, & Franzblau, 2010).
Future Directions
Isoxazoles are useful in the development of new therapeutic agents with increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . Therefore, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester and similar compounds may have potential applications in the synthesis of a new class of bioactive peptides .
properties
IUPAC Name |
ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAUWXZMIWBIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300585 |
Source
|
Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester | |
CAS RN |
29278-09-9 |
Source
|
Record name | 29278-09-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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